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molecular formula C7H7N5 B8704807 Pyrido[3,4-d]pyrimidin-4-yl-hydrazine CAS No. 51752-68-2

Pyrido[3,4-d]pyrimidin-4-yl-hydrazine

Cat. No. B8704807
M. Wt: 161.16 g/mol
InChI Key: XKXZJXJEVVDJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504397B2

Procedure details

To a suspension of 4-Chloro-pyrido[3,4-d]pyrimidine (34)(1.65 g, 10 mmol) in anhydrous THF (10 ml) was added hydrazine (1M in THF, 30 ml, 30 mmol). The reaction mixture was stirred at room temperature for 5 hours whereupon a yellow precipitate formed. The solid was removed by filtration, washed with cold THF (10 ml) and dried to give the title compound (1.56 g, 96.9%) as the sole product which required no further purification. m/z (LC-MS, ESP): 162 [M+H]+, R/T=0.85 mins.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
96.9%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[CH:11]=[CH:10][N:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[NH2:12][NH2:13]>C1COCC1>[N:5]1[C:4]2[CH:8]=[N:9][CH:10]=[CH:11][C:3]=2[C:2]([NH:12][NH2:13])=[N:7][CH:6]=1

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=NC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hours whereupon a yellow precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with cold THF (10 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1=CN=C(C2=C1C=NC=C2)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 96.9%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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